KRAS G12D inhibitor 13

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

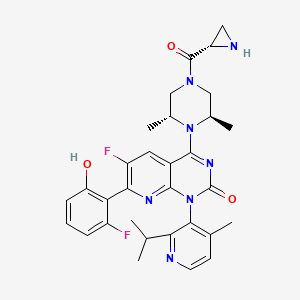

C31H33F2N7O3 |

|---|---|

分子量 |

589.6 g/mol |

IUPAC 名称 |

4-[(2R,6R)-4-[(2S)-aziridine-2-carbonyl]-2,6-dimethylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)pyrido[2,3-d]pyrimidin-2-one |

InChI |

InChI=1S/C31H33F2N7O3/c1-15(2)25-27(16(3)9-10-34-25)40-28-19(11-21(33)26(36-28)24-20(32)7-6-8-23(24)41)29(37-31(40)43)39-17(4)13-38(14-18(39)5)30(42)22-12-35-22/h6-11,15,17-18,22,35,41H,12-14H2,1-5H3/t17-,18-,22+/m1/s1 |

InChI 键 |

GWDIBFOCNIJWFJ-HMFYCAOWSA-N |

手性 SMILES |

C[C@@H]1CN(C[C@H](N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)[C@@H]6CN6 |

规范 SMILES |

CC1CN(CC(N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)C6CN6 |

产品来源 |

United States |

Foundational & Exploratory

Discovery and synthesis of novel KRAS G12D inhibitors

An in-depth guide to the discovery and synthesis of novel KRAS G12D inhibitors for researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D substitution—where glycine (B1666218) is replaced by aspartic acid at codon 12—being particularly prevalent in aggressive malignancies like pancreatic, colorectal, and lung cancers.[1][3] The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active "ON" state and leading to continuous stimulation of downstream pro-growth pathways.[4][5]

For decades, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.[1] However, the recent success of covalent inhibitors for the KRAS G12C mutation has revitalized research, leading to breakthroughs in the development of selective, non-covalent inhibitors for the more challenging G12D mutant.[4][6] These novel agents typically bind to an allosteric site known as the switch-II pocket, inducing a conformational change that locks the protein in an inactive state.[1][7] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of these pioneering KRAS G12D inhibitors.

The KRAS G12D Signaling Pathway

Under normal conditions, KRAS cycles between an inactive, GDP-bound state and an active, GTP-bound state. This process is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote GTP binding, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1] The G12D mutation severely impairs this hydrolysis, causing the protein to remain in its active, GTP-bound form.[1][4] This leads to the persistent activation of multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades, which drive tumorigenesis.[4][7]

Quantitative Data on Novel KRAS G12D Inhibitors

The development of KRAS G12D inhibitors has led to several promising compounds with potent and selective activity. Their efficacy is typically measured by their binding affinity (KD), enzymatic inhibition (IC50 in biochemical assays), and cellular activity (IC50 in cell-based assays).

Table 1: Biochemical Potency of Select KRAS G12D Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | KD (pM) | Selectivity Notes | Reference |

| MRTX1133 | Nucleotide Exchange | KRAS G12D | 0.14 | 0.4 | >35,000-fold selective over WT, G12C, G12V in this assay. | [8][9] |

| ERAS-5024 (9) | RAS-RAF Binding | KRAS G12D | 0.98 | - | >1,000-fold selective over WT KRAS. | [10] |

| TH-Z835 | Enzymatic Assay | KRAS G12D | - | - | Selective for KRAS G12D over other mutants and family proteins. | [11] |

| (R)-5a | Cell Proliferation | AsPC-1 (G12D) | 10 | - | Selective over other KRAS mutant and WT cell lines. | [12] |

Table 2: Cellular Activity of Select KRAS G12D Inhibitors

| Compound | Cell Line | KRAS Status | Assay Type | IC50 (nM) | Reference |

| MRTX1133 | PANC-1 | G12D | pERK Inhibition | 1.8 | [13] |

| ERAS-5024 (9) | AsPC-1 | G12D | pERK Inhibition | 4.3 | [10] |

| (R)-5a | AsPC-1 | G12D | Cell Proliferation (unspecified) | 10 | [12] |

| Hit Compound 3 | PANC-1 | G12D | Anti-proliferation | - (Sub-nanomolar affinity) | [4][14] |

The Drug Discovery and Optimization Workflow

The path to discovering potent and selective KRAS G12D inhibitors involves a multi-stage process that integrates computational methods, biochemical screening, and cell-based validation.

This process begins with identifying "hits" from large chemical libraries, often through structure-based virtual screening.[14][15] These initial compounds then undergo extensive lead optimization, driven by structure-activity relationship (SAR) studies, to improve their potency, selectivity, and pharmacokinetic properties.[2][16] Promising candidates are then advanced to preclinical in vivo models and ultimately to clinical trials.[17][18]

Structure-Activity Relationship (SAR) Studies

SAR is a critical component of lead optimization, where systematic modifications to a molecule's chemical structure are made to enhance its biological activity. For KRAS G12D inhibitors, this often involves modifying chemical groups to improve interactions with key residues in the switch-II pocket.

A clear example is the development of the ERAS-5024 inhibitor.[10] Researchers found that adding a cyano substituent to the aminobenzothiophene core of their compound series formed a new hydrogen bond with the residue Glu63 in the switch-II loop. This single modification dramatically improved the cellular potency for inhibiting ERK phosphorylation (pERK), driving the IC50 into the single-digit nanomolar range.[10]

Key Experimental Protocols

The characterization of KRAS G12D inhibitors relies on a suite of standardized biochemical and cell-based assays.[19][20]

Biochemical Assays

1. Biochemical Competition Binding Assay This assay quantifies the binding affinity (KD) of an inhibitor to the KRAS G12D protein.[7]

-

Principle : A known ligand that binds to the switch-II pocket is immobilized on beads. Recombinant KRAS protein is added along with varying concentrations of the test inhibitor. The amount of KRAS protein that binds to the beads is inversely proportional to the inhibitor's affinity.

-

Protocol :

-

Protein Preparation : Recombinant KRAS G12D protein, often fused to a detectable tag (e.g., a DNA amplicon for qPCR), is expressed and purified.[9]

-

Assay Setup : The DNA-tagged KRAS protein is incubated with a capture ligand immobilized on magnetic beads in the presence of serially diluted test inhibitor.[7]

-

Incubation & Washing : The mixture is incubated to reach equilibrium. Unbound protein is washed away.

-

Quantification : The amount of KRAS protein bound to the beads is quantified by measuring the associated tag (e.g., via qPCR).[7] The data is used to calculate the KD.

-

2. Nucleotide Exchange Assay (NEA) This assay measures the inhibitor's ability to lock KRAS in its inactive state by preventing the exchange of GDP for GTP.[21]

-

Principle : The assay monitors the SOS1-mediated exchange of a fluorescently labeled GDP analog for GTP. An effective inhibitor will prevent this exchange, resulting in a stable fluorescence signal.

-

Protocol :

-

Reagents : Purified KRAS G12D protein, the GEF protein SOS1, fluorescently labeled GDP, and unlabeled GTP are required.

-

Reaction : KRAS G12D is pre-loaded with fluorescent GDP. The test inhibitor is added at various concentrations.

-

Initiation : The exchange reaction is initiated by adding SOS1 and a surplus of unlabeled GTP.

-

Detection : The fluorescence signal is monitored over time. A decrease in signal indicates the displacement of fluorescent GDP. IC50 values are calculated from the dose-response curves.[8][9]

-

Cell-Based Assays

1. pERK Inhibition Assay (Cellular Phosphorylation Assay) This assay determines an inhibitor's ability to block the MAPK signaling cascade downstream of KRAS in a live cell environment.[21]

-

Principle : Activated KRAS leads to the phosphorylation of ERK (pERK). The assay quantifies the level of pERK in cells treated with the inhibitor.

-

Protocol :

-

Cell Culture : A cancer cell line harboring the KRAS G12D mutation (e.g., AsPC-1, PANC-1) is cultured.[13]

-

Treatment : Cells are seeded in multi-well plates and treated with a serial dilution of the inhibitor for a defined period (e.g., 1-2 hours).

-

Lysis : Cells are lysed to release cellular proteins.

-

Detection : The amount of phosphorylated ERK is measured using an immunoassay method like ELISA or AlphaLISA, which uses specific antibodies to detect pERK.[13] IC50 values are determined from the resulting dose-response curves.

-

2. Cell Viability / Anti-Proliferative Assay This assay measures the overall effect of an inhibitor on cancer cell growth and survival.[5]

-

Principle : The number of viable cells in a culture is quantified after several days of exposure to the inhibitor.

-

Protocol :

-

Cell Seeding : KRAS G12D mutant cells are plated in 96-well plates.[7]

-

Compound Treatment : The following day, cells are treated with a serial dilution of the inhibitor.[7]

-

Incubation : The plates are incubated for an extended period, typically 3 to 6 days, to allow for effects on cell proliferation.[13]

-

Quantification : The number of viable cells is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.[13] The resulting data is used to calculate the IC50 or GI50 (concentration for 50% growth inhibition).

-

Conclusion and Future Outlook

The discovery of potent, selective, and non-covalent KRAS G12D inhibitors marks a paradigm shift in targeting what was once considered an intractable oncogene.[1] Compounds like MRTX1133 and ERAS-5024 have demonstrated significant preclinical activity, and several inhibitors are now advancing into clinical trials, offering new hope for patients with KRAS G12D-driven cancers.[4][17][18] The ongoing research focuses on improving oral bioavailability, overcoming potential resistance mechanisms, and exploring combination therapies to further enhance clinical outcomes.[12][22] The methodologies and workflows detailed in this guide provide a foundational framework for the continued discovery and development of next-generation KRAS G12D inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 4. jetir.org [jetir.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge [ouci.dntb.gov.ua]

- 12. The design and synthesis of selective and potent selenium-containing KRASG12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 15. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mskcc.org [mskcc.org]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Mechanism of Action of a Non-covalent KRAS G12D Inhibitor

Disclaimer: This technical guide uses MRTX1133 as a representative example of a non-covalent KRAS G12D inhibitor due to the lack of publicly available information for a specific inhibitor designated as "13". MRTX1133 is a well-characterized, potent, and selective inhibitor, and the data presented here is based on published literature.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways. Mutations in the KRAS gene are among the most frequent drivers of human cancers, with the G12D substitution being particularly prevalent in aggressive malignancies like pancreatic, colorectal, and lung adenocarcinomas. For many years, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of distinct binding pockets. However, recent advancements have led to the development of potent and selective inhibitors targeting KRAS mutants. This guide provides a detailed overview of the mechanism of action of non-covalent KRAS G12D inhibitors, using MRTX1133 as a prime example to illustrate the fundamental principles of KRAS G12D inhibition.[1]

The KRAS G12D mutation, which involves the substitution of glycine (B1666218) with aspartic acid at codon 12, significantly impairs the intrinsic and GAP-mediated GTP hydrolysis.[1] This leads to a constitutively active, GTP-bound KRAS protein that perpetually stimulates downstream pathways promoting cell proliferation and survival.[1]

Mechanism of Action

Non-covalent inhibitors like MRTX1133 utilize an allosteric mechanism to disrupt KRAS signaling.[1] MRTX1133 binds with high affinity to the GDP-bound, inactive state of KRAS G12D.[2] This binding occurs in a shallow pocket between switch I and switch II, known as the switch-II pocket (S-IIP).[1][3] By occupying this pocket, the inhibitor locks KRAS G12D into a conformation that is incapable of effectively interacting with its downstream effectors.[1] This has two main consequences:

-

Inhibition of Effector Binding: The conformational change induced by the inhibitor prevents the binding of essential downstream signaling proteins, most notably RAF1 (CRAF), which directly blocks the activation of the MAPK pathway.[1]

-

Inhibition of Nucleotide Exchange: The inhibitor's binding also interferes with the interaction between KRAS and Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless 1 (SOS1).[1][3] This hinders the exchange of GDP for GTP, thereby diminishing the population of active, GTP-bound KRAS.[1]

Molecular dynamics simulations have shown that MRTX1133 can stabilize both inactive and active states of KRAS G12D in different conformations.[4] Notably, it forms a hydrogen bond with Gly60, which stabilizes the switch II region and leaves the switch I region in a dynamically inactive conformation, thus achieving an inhibitory effect.[4]

Quantitative Data

The following tables summarize the key quantitative data for MRTX1133 from various biochemical and cellular assays.

Table 1: Biochemical Potency and Binding Affinity

| Parameter | Value | Assay Method | Target Protein | Reference |

| KD | ~0.2 pM | Surface Plasmon Resonance (SPR) | GDP-loaded KRAS G12D | [2][3] |

| IC50 (Binding) | <2 nM | TR-FRET Displacement Assay | GDP-loaded KRAS G12D | [2] |

| IC50 (Nucleotide Exchange) | 0.14 nM | Biochemical Activity Assay | KRAS G12D | [5] |

| Selectivity (Binding vs. KRAS WT) | ~700-fold | TR-FRET Displacement Assay | KRAS G12D vs. KRAS WT | [2] |

Table 2: Cellular Potency

| Parameter | Value | Cell Line(s) | Assay Method | Reference |

| Median IC50 (pERK Inhibition) | ~5 nM | KRAS G12D-mutant cell lines | Western Blot / ELISA | [2] |

| IC50 (pERK Inhibition) | 2 nM | AGS (gastric adenocarcinoma) | AlphaLISA | [3] |

| Median IC50 (Cell Viability) | ~5 nM | KRAS G12D-mutant cell lines | Cell Proliferation Assay | [2] |

| IC50 (Cell Viability) | 6 nM | AGS (gastric adenocarcinoma) | 2D Viability Assay | [3] |

| Selectivity (Viability vs. KRAS WT) | >1,000-fold | KRAS G12D vs. KRAS WT cell lines | Cell Proliferation Assay | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

1. Surface Plasmon Resonance (SPR) for Binding Affinity (KD)

-

Principle: SPR measures the real-time binding and dissociation of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor chip by detecting changes in the refractive index at the surface.[6][7][8]

-

Protocol Outline:

-

Ligand Immobilization: Purified, biotinylated KRAS G12D (amino acids 1-169) in its GDP-bound state is immobilized on a streptavidin-coated sensor chip.[9]

-

Analyte Injection: A series of concentrations of the inhibitor (e.g., MRTX1133) are injected over the sensor surface at a constant flow rate.[7]

-

Data Acquisition: The association (analyte binding to ligand) and dissociation (analyte detaching from ligand) are monitored in real-time by measuring the change in resonance units (RU).[10]

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[9]

-

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Inhibition (IC50)

-

Principle: This competitive binding assay measures the ability of an inhibitor to displace a fluorescently labeled tracer from the target protein. The binding of the tracer to a terbium-labeled streptavidin (via biotinylated KRAS) brings the donor (terbium) and acceptor (Cy5) into proximity, generating a FRET signal.

-

Protocol Outline:

-

Assay Preparation: Biotinylated KRAS G12D is incubated with varying concentrations of the test inhibitor.[11]

-

Reagent Addition: A solution containing a Cy5-labeled tracer molecule and terbium-labeled streptavidin is added.[11]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Signal Detection: The TR-FRET signal is measured. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

-

3. pERK Inhibition Assay for Cellular Potency (IC50)

-

Principle: This assay quantifies the inhibitor's ability to block the KRAS-mediated MAPK signaling pathway by measuring the phosphorylation of ERK (pERK), a downstream effector.[6]

-

Protocol Outline:

-

Cell Culture and Treatment: KRAS G12D mutant cancer cell lines (e.g., AGS) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified time.[6]

-

Cell Lysis: The cells are lysed to extract total protein.

-

Quantification: The levels of phosphorylated ERK (pERK) and total ERK are measured using methods like Western Blot or AlphaLISA.[3][6]

-

Data Analysis: The ratio of pERK to total ERK is calculated for each inhibitor concentration. The IC50 value is determined from the resulting dose-response curve, representing the concentration at which the inhibitor reduces pERK levels by 50%.[6]

-

4. Cell Viability/Proliferation Assay (IC50)

-

Principle: This assay assesses the effect of the inhibitor on the growth and survival of cancer cells.[6]

-

Protocol Outline:

-

Cell Seeding and Treatment: KRAS G12D-mutant and wild-type cell lines are plated and treated with various concentrations of the inhibitor for an extended period (e.g., 72 hours).[6]

-

Viability Measurement: Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[6]

-

Data Analysis: The luminescence signal is measured, and the IC50 value for cell growth inhibition is calculated from the dose-response curve.[6]

-

Visualizations

Caption: Simplified KRAS signaling pathway leading to cell proliferation and survival.

Caption: Allosteric inhibition of KRAS G12D by a non-covalent inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. path.ox.ac.uk [path.ox.ac.uk]

- 11. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

Structural Biology of KRAS G12D in Complex with a Direct Inhibitor: A Technical Overview

The KRAS protein, a critical node in cellular signaling pathways, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, a substitution of glycine (B1666218) with aspartate at codon 12, results in a constitutively active protein that drives uncontrolled cell proliferation and tumor growth. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, recent breakthroughs have led to the development of direct inhibitors that specifically target this oncogenic mutant. This technical guide provides an in-depth look at the structural biology of the KRAS G12D protein in complex with a representative direct inhibitor, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological and experimental workflows.

Data Presentation: Quantitative Analysis of Inhibitor Binding

The efficacy of a KRAS G12D inhibitor is determined by its binding affinity, selectivity, and cellular potency. The following tables summarize key quantitative data for well-characterized KRAS G12D inhibitors.

Table 1: Binding Affinity and Potency of KRAS G12D Inhibitors

| Inhibitor | Target State | Assay Type | Dissociation Constant (KD) | IC50 (Biochemical) | IC50 (Cell-based, pERK) | Reference |

| MRTX1133 | GDP-bound | SPR | ~0.2 pM | <2 nM | ~5 nM | [1] |

| BI-2865 | GDP-bound | Biochemical | 32 nM | - | - | [1][2] |

| TH-Z827 | GDP/GTP-bound | ITC | - | - | - | |

| KRpep-2d | GDP/GTP-bound | SPR | 8.9 nM | - | - | [3] |

Table 2: Crystallographic Data for KRAS G12D-Inhibitor Complexes

| PDB ID | Inhibitor | Resolution (Å) | Method | Space Group | Unit Cell Dimensions (Å) | Reference |

| 7RT1 | MRTX1133 (inhibitor 15) | 1.27 | X-Ray Diffraction | P 21 21 21 | a=39.87, b=51.76, c=89.61 | |

| 7RPZ | MRTX1133 | Not specified | X-Ray Diffraction | Not specified | Not specified | [4] |

| Not specified | KRpep-2d | 1.25 | X-Ray Diffraction | Not specified | Not specified |

Signaling Pathway and Mechanism of Inhibition

KRAS is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[5] Growth factor signaling through receptor tyrosine kinases (RTKs) like EGFR promotes the exchange of GDP for GTP, facilitated by guanine (B1146940) nucleotide exchange factors (GEFs) such as SOS1.[6] In its active state, KRAS binds to and activates downstream effector proteins, including RAF, which initiates the RAF-MEK-ERK (MAPK) signaling cascade, and PI3K, which activates the PI3K-AKT-mTOR pathway.[6][7] These pathways are crucial for cell proliferation, survival, and differentiation.[7]

The G12D mutation impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GTPase-activating proteins (GAPs), trapping it in the active, signal-transducing state.[8] Direct inhibitors of KRAS G12D, such as MRTX1133, bind to a cryptic pocket (the switch-II pocket) on the protein surface.[5] A key interaction is the formation of a salt bridge between the inhibitor and the mutant aspartate at position 12. This binding event locks the KRAS G12D protein in an inactive conformation, preventing its interaction with downstream effectors and thereby abrogating the oncogenic signaling.[9][6]

Experimental Protocols

The characterization of the KRAS G12D-inhibitor complex relies on a variety of biochemical, biophysical, and structural biology techniques.

Protein Expression and Purification

-

Transformation: A plasmid containing the gene for human KRAS G12D (residues 1-169) with an N-terminal hexa-histidine tag is transformed into Escherichia coli BL21(DE3) cells.[10]

-

Cell Culture and Induction: The cells are grown in a suitable medium (e.g., Terrific Broth) at 37°C until they reach an optical density (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (containing Tris-HCl, NaCl, imidazole (B134444), and protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged KRAS G12D protein is then eluted with a high-concentration imidazole buffer.

-

Further Purification: The eluted protein is further purified by ion-exchange and size-exclusion chromatography to achieve high purity. The protein is loaded with GDP throughout the purification process.[10]

X-Ray Crystallography

-

Complex Formation: Purified KRAS G12D protein is incubated with a molar excess of the inhibitor to ensure complex formation.

-

Crystallization: The KRAS G12D-inhibitor complex is concentrated and subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop). A variety of commercial screens are tested at different temperatures to identify initial crystallization conditions.

-

Crystal Optimization: The initial crystallization conditions are optimized by varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined KRAS structure as a search model.[11] The model is then refined using software such as PHENIX to fit the experimental electron density map.[11] The final structure is validated and deposited in the Protein Data Bank (PDB).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[1]

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and a high density of anti-tag antibody (e.g., anti-His) is immobilized on the surface.

-

Ligand Capture: Purified, tagged KRAS G12D protein (the ligand) is captured on the antibody-coated surface.

-

Analyte Injection: A series of concentrations of the inhibitor (the analyte) are injected over the sensor surface. The binding of the inhibitor to KRAS G12D is monitored as an increase in the SPR signal (Resonance Units, RU).[1]

-

Dissociation: A running buffer is flowed over the chip to monitor the dissociation of the inhibitor from KRAS G12D, observed as a decrease in the SPR signal.[1]

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. KRAS G12D inhibitor 13 | Benchchem [benchchem.com]

- 6. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7rt2 - Crystal Structure of KRAS G12D with compound 25 (4-(4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-{[(2R,4R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methoxy}pyrido[4,3-d]pyrimidin-7-yl)naphthalen-2-ol) bound - Experimental details - Protein Data Bank Japan [pdbj.org]

An In-depth Technical Guide to KRAS G12D Downstream Signaling: The RAF-MEK-ERK and PI3K-AKT Pathways

For Researchers, Scientists, and Drug Development Professionals

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a central node in cellular signaling, and its mutations are among the most common drivers of human cancers. The G12D mutation, a glycine-to-aspartate substitution at codon 12, is the most prevalent KRAS alteration, particularly in aggressive malignancies like pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[1] This mutation compromises the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1] This "always on" status leads to the relentless activation of downstream signaling cascades that promote unchecked cell proliferation, survival, and differentiation.

This technical guide provides a detailed examination of the two primary downstream signaling pathways aberrantly activated by oncogenic KRAS G12D: the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades. We will explore the core mechanisms, present quantitative data on pathway modulation, detail key experimental protocols, and provide visual diagrams to facilitate a comprehensive understanding for professionals in oncology research and drug development.

Core Signaling Pathways Activated by KRAS G12D

Under normal physiological conditions, KRAS functions as a tightly regulated molecular switch, cycling between an inactive GDP-bound form and an active GTP-bound form. This cycle is controlled by Guanine Nucleotide Exchange Factors (GEFs), like Son of Sevenless (SOS1), which promote the GTP-bound state, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis to return KRAS to its inactive state. The G12D mutation renders KRAS insensitive to GAPs, leading to an accumulation of the active KRAS-GTP complex and sustained downstream signaling.[1]

The RAF-MEK-ERK (MAPK) Signaling Pathway

The RAF-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell growth and proliferation.[2][3] In KRAS G12D-driven cancers, this pathway is a primary conduit for oncogenic signals.

Mechanism of Activation:

-

RAF Activation: GTP-bound KRAS G12D recruits RAF kinases (A-RAF, B-RAF, C-RAF) to the cell membrane, inducing a conformational change that leads to their activation through dimerization and phosphorylation.

-

MEK Phosphorylation: Activated RAF kinases then phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.

-

ERK Phosphorylation: Activated MEK1/2, in turn, phosphorylate the key downstream effectors, ERK1 and ERK2 (also known as p44/42 MAPK), on specific threonine and tyrosine residues (Thr202/Tyr204).[4]

-

Nuclear Translocation and Gene Regulation: Phosphorylated ERK1/2 translocates to the nucleus, where it phosphorylates a multitude of transcription factors (e.g., c-Myc, AP-1), leading to the expression of genes that drive cell cycle progression and proliferation.[2]

The PI3K-AKT-mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is another crucial downstream effector of KRAS G12D, playing a significant role in promoting cell survival, growth, and metabolism.[2][5] Its activation often confers resistance to therapies targeting the MAPK pathway.[5]

Mechanism of Activation:

-

PI3K Activation: Active KRAS G12D directly binds to and activates the p110 catalytic subunit of Class I PI3K.

-

PIP3 Generation: Activated PI3K phosphorylates the lipid second messenger phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6]

-

AKT Recruitment and Activation: PIP3 acts as a docking site at the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, such as AKT and PDK1.[6]

-

AKT Phosphorylation: At the membrane, AKT is phosphorylated and fully activated by PDK1 at threonine 308 and by mTORC2 at serine 473.

-

Downstream Effects: Activated AKT phosphorylates a wide array of substrates, leading to various cellular responses, including the inhibition of apoptosis (by phosphorylating BAD and Forkhead transcription factors) and the activation of mTORC1, which promotes protein synthesis and cell growth.

Data Presentation: Quantitative Analysis of Pathway Inhibition

The development of direct KRAS G12D inhibitors, such as MRTX1133, has provided valuable tools to quantify the impact of KRAS G12D on its downstream pathways. The tables below summarize hypothetical but representative data on the inhibition of key signaling nodes following treatment with a selective KRAS G12D inhibitor.

Table 1: Effect of a KRAS G12D Inhibitor on RAF-MEK-ERK Pathway Phosphorylation

| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) |

| p-MEK1/2 (Ser217/221) | Untreated Control | 0 | 1.00 |

| KRAS G12D Inhibitor | 10 | 0.45 | |

| KRAS G12D Inhibitor | 100 | 0.12 | |

| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 |

| KRAS G12D Inhibitor | 10 | 0.38 | |

| KRAS G12D Inhibitor | 100 | 0.09 | |

| Total ERK1/2 | Untreated Control | 0 | 1.00 |

| KRAS G12D Inhibitor | 10 | 0.98 | |

| KRAS G12D Inhibitor | 100 | 1.01 |

Data represents relative band intensity from Western blot analysis, normalized to a loading control and expressed as a fold change relative to the untreated control.

Table 2: Effect of a KRAS G12D Inhibitor on PI3K-AKT Pathway Phosphorylation

| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) |

| p-AKT (Ser473) | Untreated Control | 0 | 1.00 |

| KRAS G12D Inhibitor | 10 | 0.55 | |

| KRAS G12D Inhibitor | 100 | 0.21 | |

| p-S6 Ribosomal Protein (Ser235/236) | Untreated Control | 0 | 1.00 |

| KRAS G12D Inhibitor | 10 | 0.49 | |

| KRAS G12D Inhibitor | 100 | 0.15 | |

| Total AKT | Untreated Control | 0 | 1.00 |

| KRAS G12D Inhibitor | 10 | 1.02 | |

| KRAS G12D Inhibitor | 100 | 0.99 |

Data represents relative band intensity from Western blot analysis, normalized to a loading control and expressed as a fold change relative to the untreated control.

Experimental Protocols

Accurate assessment of KRAS G12D signaling requires robust and well-controlled experimental methodologies. Below are detailed protocols for two fundamental assays used to probe the RAF-MEK-ERK and PI3K-AKT pathways.

Protocol 1: Western Blotting for Phospho-ERK1/2 and Phospho-AKT

This protocol provides a method to semi-quantitatively measure the phosphorylation status of ERK and AKT, key indicators of pathway activation.[2][4]

1. Cell Culture and Treatment: a. Culture KRAS G12D mutant cancer cells in appropriate media to 70-80% confluency. b. Starve cells in serum-free media for 12-24 hours to reduce basal signaling activity. c. Treat cells with the investigational compound (e.g., KRAS G12D inhibitor) or vehicle control (e.g., DMSO) at various concentrations for the desired time period.

2. Protein Extraction: a. Place culture plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6] c. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7] f. Transfer the supernatant (protein lysate) to new tubes.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit to ensure equal loading.[7]

4. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load samples onto a polyacrylamide gel (e.g., 4-20% gradient gel) and perform electrophoresis at 100-120V until the dye front reaches the bottom.[4][8] c. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[7]

5. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][8] b. Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-ERK1/2 Thr202/Tyr204 or anti-p-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[7][8] c. Wash the membrane three times with TBST for 5-10 minutes each.[8] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][8] e. Wash the membrane again three times with TBST.

6. Detection and Analysis: a. Apply enhanced chemiluminescence (ECL) substrate to the membrane.[8] b. Capture the chemiluminescent signal using a digital imaging system. c. To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for the corresponding total protein (e.g., total ERK1/2 or total AKT).[8] d. Quantify band intensities using image analysis software (e.g., ImageJ).

Protocol 2: In Vitro PI3K Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PI3K isoforms by measuring the amount of ADP produced in the kinase reaction.[6]

1. Reagent Preparation: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution in the appropriate kinase assay buffer. b. Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.[6] c. Prepare the lipid substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).[6] d. Prepare the ATP solution in kinase assay buffer.

2. Assay Procedure: a. Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[6] b. Add 10 µL of the diluted PI3K enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding. d. Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2 substrate. e. Incubate the reaction at 30°C for 60 minutes.[6]

3. Signal Detection (using a commercial kit like ADP-Glo™): a. Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which then generates a luminescent signal via a luciferase reaction. d. Incubate for 30 minutes at room temperature. e. Measure the luminescence using a plate reader.

4. Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

References

Biochemical Characterization of the KRAS G12D Inhibitor Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical characterization of the binding pocket for a representative KRAS G12D inhibitor, herein referred to as "Inhibitor 13." This guide synthesizes structural data, quantitative binding affinities, detailed experimental methodologies, and the impact on cellular signaling pathways to offer a comprehensive resource for professionals in the field of oncology drug discovery.

Introduction to KRAS G12D and its Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation, where glycine (B1666218) at codon 12 is replaced by aspartic acid, impairs the intrinsic GTPase activity of the KRAS protein.[3] This impairment traps KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and oncogenesis.[1][2]

Targeting KRAS G12D has been a significant challenge in drug development due to the absence of a deep, druggable pocket on the protein surface.[1] However, recent breakthroughs have led to the discovery of non-covalent inhibitors that bind to a cryptic pocket, known as the Switch-II pocket (SW-II P), which is present in both the GDP-bound (inactive) and GTP-bound (active) states of the KRAS G12D mutant.[1][4] These inhibitors, such as MRTX1133, act by occupying this pocket and sterically hindering the interaction of KRAS G12D with its downstream effectors, thereby inhibiting oncogenic signaling.[1][4]

The Inhibitor 13 Binding Pocket: Structural Insights

Crystallographic studies of KRAS G12D in complex with inhibitors have revealed a distinct binding pocket located near the Switch-II region.[5][6] This pocket is allosteric, meaning the inhibitor does not directly compete with GTP binding but instead modulates the protein's conformation and its ability to interact with other proteins.[5]

Key features of the Inhibitor 13 binding pocket include:

-

Location: Adjacent to the Switch-II loop (residues 60-76).[1]

-

Nature: A shallow groove on the protein surface that becomes more defined upon inhibitor binding.

-

Key Interacting Residues: The inhibitor forms interactions with several key residues within the pocket, which can include hydrogen bonds, salt bridges, and hydrophobic interactions. For instance, some inhibitors form a salt bridge with the mutant Asp12 residue.[7]

-

Mechanism of Action: By binding to this pocket, the inhibitor prevents the conformational changes required for KRAS to interact with its downstream effectors, such as RAF kinases and PI3K.[4][8] This allosterically blocks the activation of the MAPK and PI3K/AKT signaling pathways.[5][6]

Quantitative Binding Data for KRAS G12D Inhibitors

The binding affinity and inhibitory potency of compounds targeting KRAS G12D are determined using a variety of biochemical and cell-based assays. The data below is a representative summary based on publicly available information for potent and selective non-covalent KRAS G12D inhibitors.

| Inhibitor | Target State | Assay Type | K D (Dissociation Constant) | IC 50 | Selectivity | Reference |

| MRTX1133 | GDP-bound | SPR | ~0.2 pM | <2 nM (HTRF) | >1000-fold vs. WT | [9] |

| GTP-bound | Similar affinity to GDP-bound | [7] | ||||

| Cell-based (pERK) | ~5 nM | [9] | ||||

| BI-2852 | GTP-bound | Biochemical | 450 nM | Binds to WT and other mutants | [10] | |

| TH-Z835 | GDP & GTP-bound | ITC | Selective for G12D | [7] | ||

| HRS-4642 | SPR | Lower than G12C and WT | 21-fold and 17-fold lower Kd respectively | [8] |

Experimental Protocols for Binding Pocket Characterization

A suite of biophysical and biochemical assays is employed to characterize the interaction between inhibitors and the KRAS G12D protein.

-

Objective: To determine the three-dimensional structure of the inhibitor-protein complex at atomic resolution.

-

Methodology:

-

Protein Expression and Purification: The human KRAS G12D protein (typically residues 1-169) is expressed in E. coli and purified to homogeneity.[7]

-

Complex Formation: The purified protein is incubated with a molar excess of the inhibitor.

-

Crystallization: The protein-inhibitor complex is crystallized using vapor diffusion or other standard techniques.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to solve the three-dimensional structure of the complex.[5]

-

-

Objective: To measure the real-time binding kinetics (association and dissociation rates) and determine the binding affinity (K D ).[9]

-

Methodology:

-

Immobilization: The KRAS G12D protein is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of the inhibitor (analyte) are flowed over the sensor surface.

-

Signal Detection: The binding of the inhibitor to the immobilized protein is detected as a change in the refractive index, measured in Resonance Units (RU).

-

Data Analysis: The association (k on ) and dissociation (k off ) rate constants are determined from the sensorgram, and the equilibrium dissociation constant (K D ) is calculated (K D = k off /k on ).[9]

-

-

Objective: To determine the inhibitor's potency (IC 50 ) in a competitive binding assay.[9]

-

Methodology:

-

Assay Components: Biotinylated KRAS G12D protein, a fluorescently labeled probe known to bind to the Switch-II pocket, streptavidin-XL665 (acceptor), and an anti-tag antibody conjugated to a cryptate (donor).[9]

-

Competition: A fixed concentration of the biotinylated protein and fluorescent probe are incubated with varying concentrations of the test inhibitor.

-

Signal Detection: In the absence of an inhibitor, the binding of the probe brings the donor and acceptor fluorophores into close proximity, resulting in a high Förster Resonance Energy Transfer (FRET) signal. The inhibitor displaces the probe, leading to a decrease in the HTRF signal.[9]

-

Data Analysis: The IC 50 value is determined by plotting the HTRF signal against the inhibitor concentration.

-

-

Objective: To identify regions of the protein that are protected from solvent exchange upon inhibitor binding, providing insights into the binding site and conformational changes.[11]

-

Methodology:

-

Deuterium (B1214612) Labeling: The KRAS G12D protein, both alone and in complex with the inhibitor, is incubated in a deuterium oxide (D 2 O) buffer for various time points.

-

Quenching and Digestion: The exchange reaction is quenched by lowering the pH and temperature. The protein is then digested into peptides.

-

Mass Spectrometry: The mass of the peptides is measured by mass spectrometry. The increase in mass due to deuterium incorporation is quantified.

-

Data Analysis: Peptides from the inhibitor-bound protein that show a lower rate of deuterium uptake compared to the free protein are identified as being part of the binding site or undergoing a conformational change upon binding.[11]

-

KRAS G12D Signaling Pathways and Inhibition

KRAS G12D drives tumor growth by activating multiple downstream signaling cascades. The two major pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[12] Inhibitor 13, by binding to the Switch-II pocket, prevents the recruitment and activation of effector proteins that initiate these cascades.

References

- 1. jetir.org [jetir.org]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 4. KRAS G12D inhibitor 13 | Benchchem [benchchem.com]

- 5. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the KRas G12D-inhibitor interactions by differential HDX-MS and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Allosteric Inhibition of the KRAS G12D Switch II Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12D mutation is a formidable driver in a multitude of cancers, including pancreatic, colorectal, and lung adenocarcinomas. For many years, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of discernible binding pockets. However, the discovery of a cryptic allosteric pocket near the Switch II region has ushered in a new era of targeted therapies. This technical guide provides a comprehensive overview of the allosteric inhibition of the KRAS G12D Switch II pocket, detailing the mechanism of action of key inhibitors, summarizing critical quantitative data, and providing detailed experimental protocols for their characterization. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic strategy.

Introduction: The KRAS G12D Oncogene and the Switch II Pocket

Under normal physiological conditions, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is meticulously regulated by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP back to GDP. The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, critically impairs both intrinsic and GAP-mediated GTP hydrolysis.[1] This leads to a constitutively active, GTP-bound KRAS protein that perpetually stimulates downstream pro-proliferative signaling pathways.[1]

The Switch II pocket (SII-P) is an allosteric site that becomes accessible in certain conformations of the KRAS protein. Allosteric inhibitors that bind to this pocket do not directly compete with the high-affinity binding of GTP. Instead, they stabilize an inactive conformation of KRAS G12D, thereby preventing its interaction with downstream effector proteins and inhibiting the exchange of GDP for GTP.[1] This dual mechanism of action leads to a potent and sustained suppression of oncogenic KRAS signaling.

Key Allosteric Inhibitors and Mechanism of Action

A new class of non-covalent allosteric inhibitors has emerged, demonstrating significant promise in targeting KRAS G12D. These molecules bind to the Switch II pocket, inducing a conformational change that locks KRAS G12D in an inactive state. This has two primary consequences:

-

Inhibition of Effector Binding: The inhibitor-induced conformational change sterically hinders the binding of crucial downstream signaling proteins, most notably RAF1 (CRAF), which is the first step in the activation of the mitogen-activated protein kinase (MAPK) pathway.[1]

-

Inhibition of Nucleotide Exchange: The binding of the inhibitor also interferes with the interaction between KRAS and GEFs like Son of Sevenless 1 (SOS1).[1] This prevents the exchange of GDP for GTP, thereby diminishing the pool of active, GTP-bound KRAS.

Prominent examples of such inhibitors include MRTX1133 and KRB-456. MRTX1133, for instance, has been shown to allosterically 'freeze' the nucleotide-binding site conformation of KRAS G12D, effectively arresting the GTPase cycle.[2]

KRAS G12D Signaling Pathway and Point of Inhibition

References

In Silico Modeling of KRAS G12D Inhibitor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of intracellular signaling pathways that govern cell growth, proliferation, and survival. The G12D mutation in KRAS is one of the most prevalent oncogenic drivers in various cancers, particularly pancreatic, colorectal, and lung cancers. This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumor progression. For decades, KRAS was deemed "undruggable" due to the absence of well-defined binding pockets. However, recent advancements in computational modeling and drug discovery have led to the development of inhibitors that specifically target the KRAS G12D mutant.

This technical guide provides an in-depth overview of the in silico methodologies used to model the interactions of inhibitors with KRAS G12D. It summarizes quantitative data for known inhibitors, details key experimental and computational protocols, and visualizes critical signaling pathways and experimental workflows. While a specific "inhibitor 13" was not universally identified in public literature at the time of this writing, this guide uses data from well-characterized inhibitors to illustrate the principles and practices of in silico drug design targeting KRAS G12D. A notable example is compound 13 from a structure-based design study, which demonstrated significant selectivity for KRAS G12D over wild-type (WT) KRAS.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various KRAS G12D inhibitors, providing a comparative overview of their binding affinities and inhibitory activities.

Table 1: Binding Affinity and Molecular Docking Scores of KRAS G12D Inhibitors

| Compound/Inhibitor | Method | Target | Binding Affinity (KD) | Docking Score (kcal/mol) | Reference |

| MRTX1133 | Multiple | KRAS G12D | ~0.2 pM | - | [2] |

| BI-2852 | Multiple | KRAS G12D | - | -25.01 (-CDOCKER energy) | [3] |

| TH-Z835 | Multiple | KRAS G12D | - | - | [4] |

| Hit Compound 1 | Molecular Docking | KRAS G12D | - | - | [3] |

| Hit Compound 2 | Molecular Docking | KRAS G12D | - | - | [3] |

| Hit Compound 4 | Molecular Docking | KRAS G12D | - | - | [3] |

| ZINC05524764 | Molecular Docking | KRAS G12D | - | - | [5] |

| ZINC05828661 | Molecular Docking | KRAS G12D | - | - | [5] |

| Compound 13 | RRB Assay | KRAS G12D | - | - | [1] |

Table 2: Cellular Activity of KRAS G12D Inhibitors

| Compound/Inhibitor | Assay | Cell Line | IC50 | Notes | Reference |

| BI-2852 | Not Specified | Not Specified | 450 nM | Binds to GTP-KRAS G12D. | [3] |

| MRTX1133 | Not Specified | Not Specified | Not Specified | Selective G12D inhibitor. | |

| ERAS-5024 (Compound 14) | 3D Cell-Titer Glo | AsPC-1 (PDAC) | Single-digit nM | Inhibited ERK1/2 phosphorylation. | [1] |

| Hit Compounds 1-4 | MST | KRAS G12D Protein | Sub-nanomolar affinities | - | [6] |

Signaling Pathways and Inhibitor Action

The KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumorigenesis.[7][8] KRAS G12D inhibitors are designed to bind to the mutant protein and lock it in an inactive state, thereby blocking its interaction with downstream effectors.[9]

Experimental and Computational Protocols

A combination of in silico and experimental techniques is crucial for the discovery and validation of novel KRAS G12D inhibitors.

In Silico Drug Discovery Workflow

The computational workflow typically begins with the identification of a target protein structure, followed by virtual screening of large compound libraries to identify potential binders. Hits from virtual screening are then subjected to more rigorous computational analysis, such as molecular dynamics simulations, to predict their binding stability and mode of interaction.

Key Methodologies

1. Molecular Docking

-

Objective: To predict the preferred binding orientation of a ligand to a protein target and to estimate the binding affinity.

-

Protocol:

-

Protein Preparation: The 3D crystal structure of KRAS G12D is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed, hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: 2D or 3D structures of small molecules are prepared by assigning correct protonation states and generating low-energy conformers.

-

Binding Site Definition: The binding site is defined based on the location of a co-crystallized ligand or by using pocket detection algorithms.

-

Docking Simulation: A docking algorithm samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates binding affinity.[6]

-

Analysis: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

-

2. Molecular Dynamics (MD) Simulations

-

Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess its stability and conformational changes.[10]

-

Protocol:

-

System Setup: The docked protein-ligand complex is placed in a simulation box filled with explicit solvent (water molecules) and ions to neutralize the system.

-

Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to describe the potential energy of the system as a function of its atomic coordinates.

-

Minimization and Equilibration: The system is first energy-minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long-duration simulation (typically hundreds of nanoseconds) is performed to generate a trajectory of the system's atomic motions.[5][10]

-

Trajectory Analysis: The trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to visualize the stability of protein-ligand interactions over time.

-

3. Binding Affinity Assays (Experimental)

-

Objective: To experimentally measure the binding affinity of the inhibitor to the KRAS G12D protein.

-

Microscale Thermophoresis (MST):

-

Protein Labeling: The KRAS G12D protein is fluorescently labeled.

-

Titration: A constant concentration of the labeled protein is mixed with varying concentrations of the inhibitor.

-

Measurement: The samples are loaded into capillaries, and a microscopic temperature gradient is induced by an infrared laser. The movement of the fluorescently labeled protein along this gradient is measured.

-

Data Analysis: Changes in the thermophoretic movement upon ligand binding are used to determine the dissociation constant (KD).[6]

-

-

Surface Plasmon Resonance (SPR):

-

Immobilization: The KRAS G12D protein is immobilized on a sensor chip.

-

Analyte Injection: A solution containing the inhibitor (analyte) is flowed over the sensor surface.

-

Signal Detection: Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

-

Data Analysis: The binding kinetics (association and dissociation rates) and affinity (KD) are determined by analyzing the sensorgrams at different analyte concentrations.

-

Conclusion

The in silico modeling of KRAS G12D inhibitor interactions has become an indispensable tool in the quest for effective cancer therapeutics. By leveraging a combination of computational techniques such as virtual screening, molecular docking, and molecular dynamics simulations, researchers can efficiently identify and optimize potent and selective inhibitors. The integration of these computational methods with experimental validation assays provides a robust framework for modern drug discovery. While the challenge of targeting KRAS G12D remains significant, the continued advancement of in silico approaches offers a promising path toward the development of novel and effective therapies for patients with KRAS G12D-driven cancers.

References

- 1. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijasem.org [ijasem.org]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of a KRAS G12D Inhibitor

Disclaimer: Publicly available scientific literature and data resources do not contain specific information on a compound designated as "KRAS G12D inhibitor 13." Therefore, this guide utilizes the well-characterized, potent, and selective non-covalent KRAS G12D inhibitor, MRTX1133 , as a representative molecule to illustrate the core principles of pharmacokinetics (PK) and pharmacodynamics (PD) for this class of therapeutic agents. The data and methodologies presented are based on preclinical studies of MRTX1133 and are intended to provide a comprehensive technical framework for researchers, scientists, and drug development professionals.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers. For decades, KRAS was considered "undruggable" due to the high affinity of its active state for GTP and the absence of well-defined binding pockets. The development of specific inhibitors targeting KRAS mutations represents a significant breakthrough in oncology.

MRTX1133 is a first-in-class, selective, and non-covalent inhibitor of the KRAS G12D mutation.[1] It functions by binding to the switch II pocket of the inactive, GDP-bound state of the KRAS G12D protein, locking it in an "off" state.[2][3] This action prevents downstream signaling through critical pro-survival pathways, notably the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4][5] This guide provides a detailed overview of the preclinical pharmacokinetics and pharmacodynamics of MRTX1133, including experimental protocols and visual representations of key pathways and processes.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for optimizing dosing regimens and ensuring adequate target exposure. Preclinical studies in rodent models have characterized the pharmacokinetic properties of MRTX1133. A significant challenge identified is its low oral bioavailability, which has led to the development of prodrug strategies to improve its absorption.[6][7]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of MRTX1133 from preclinical studies.

Table 1: Pharmacokinetic Parameters of MRTX1133 in Rats [4][8]

| Parameter | Oral Administration (25 mg/kg) | Intravenous Administration (5 mg/kg) |

| Cmax (Maximum Concentration) | 129.90 ± 25.23 ng/mL | N/A |

| Tmax (Time to Cmax) | 45 minutes | N/A |

| t1/2 (Half-life) | 1.12 ± 0.46 hours | 2.88 ± 1.08 hours |

| Bioavailability | 2.92% | N/A |

Table 2: Bioavailability of MRTX1133 from Parent Drug vs. Prodrug 9 in Mice [7][9]

| Compound Administered | Dose (mg/kg) | Administration Route | AUC0-24h (ng·h/mL) | Bioavailability (F%) |

| MRTX1133 | 10 | Oral | 96 | 1.3% |

| MRTX1133 | 30 | Oral | 102 | 0.5% |

| Prodrug 9 | 10 (molar equivalent) | Oral | - | 7.9% |

Note: Prodrug 9 demonstrates a significant improvement in oral bioavailability compared to the parent MRTX1133 compound.[7]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Rats

This protocol outlines the methodology for determining the pharmacokinetic profile of a KRAS G12D inhibitor in rats, based on published studies of MRTX1133.[8]

-

Animal Model: Male Sprague-Dawley rats are used. Animals are fasted overnight prior to drug administration.

-

Drug Formulation and Administration:

-

Oral (PO): MRTX1133 is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium and administered via oral gavage at a dose of 25 mg/kg.

-

Intravenous (IV): MRTX1133 is dissolved in a suitable vehicle (e.g., a mixture of PEG400, DMSO, and saline) and administered as a bolus injection into the tail vein at a dose of 5 mg/kg.

-

-

Sample Collection:

-

Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of the inhibitor are quantified using a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[8]

-

A calibration curve is prepared by spiking blank plasma with known concentrations of the inhibitor.

-

-

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated using non-compartmental analysis with software such as WinNonlin.

-

Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

-

Visualization

Caption: Workflow for a typical preclinical pharmacokinetic study.

Pharmacodynamics

Pharmacodynamics focuses on the biochemical and physiological effects of a drug on the body. For a KRAS G12D inhibitor, key pharmacodynamic effects include target engagement, inhibition of downstream signaling pathways, and ultimately, anti-tumor efficacy.

Data Presentation

Table 3: In Vitro Potency and Selectivity of MRTX1133 [2][3][10]

| Assay | Cell Line / Target | IC50 / KD | Selectivity |

| Biochemical Binding Affinity (KD) | GDP-loaded KRAS G12D | ~0.2 pM | ~700-fold vs. KRAS WT |

| ERK Phosphorylation Inhibition | AGS (KRAS G12D) | ~2 nM | >1000-fold vs. KRAS WT cell lines |

| Cell Viability (2D) | AGS (KRAS G12D) | 6 nM | >500-fold vs. MKN1 (KRAS WT amplified) |

Table 4: In Vivo Antitumor Efficacy of MRTX1133 in Xenograft Models [2]

| Xenograft Model | Dose and Schedule (IP) | Tumor Growth Inhibition (TGI) / Regression |

| Panc 04.03 | 3 mg/kg BID | Tumor Stasis |

| Panc 04.03 | 10 mg/kg BID | -60% Regression |

| Panc 04.03 | 30 mg/kg BID | -74% Regression |

| HPAC | 3 mg/kg BID | 81% TGI |

| HPAC | 10 mg/kg BID | -16% Regression |

| HPAC | 30 mg/kg BID | -85% Regression |

IP: Intraperitoneal; BID: Twice daily

Experimental Protocols

Protocol 2: Western Blot for Phospho-Signaling Pathway Analysis

This protocol is used to assess the inhibition of downstream signaling pathways, such as pERK, as a measure of the inhibitor's pharmacodynamic effect.[5]

-

Cell Culture and Treatment:

-

Culture KRAS G12D mutant cancer cells (e.g., AsPC-1, HPAC) to approximately 80% confluency.

-

Treat cells with varying concentrations of the KRAS G12D inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against total ERK, phospho-ERK (pERK), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using software like ImageJ. Normalize pERK levels to total ERK and the loading control.

-

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes how to evaluate the anti-tumor activity of a KRAS G12D inhibitor in vivo.[4]

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Subcutaneously implant KRAS G12D mutant cancer cells (e.g., HPAC or Panc 04.03) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2).

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

-

-

Drug Administration:

-

Administer the KRAS G12D inhibitor (e.g., MRTX1133) or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., 30 mg/kg BID).[4]

-

-

Efficacy Assessment:

-

Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

-

Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.

-

-

Data Analysis:

-

Calculate Tumor Growth Inhibition (TGI) as TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively.

-

Negative TGI values indicate tumor regression.

-

Visualizations

Caption: Simplified KRAS signaling pathway and the mechanism of action of MRTX1133.

Caption: Logical relationship between drug dose, exposure, target engagement, and response.

Conclusion

The preclinical data for MRTX1133 provide a strong rationale for its clinical development as a targeted therapy for KRAS G12D-mutant cancers. Its high potency and selectivity, coupled with demonstrated in vivo efficacy, underscore the therapeutic potential of this approach. The pharmacokinetic challenge of low oral bioavailability is a critical consideration that is being addressed through innovative prodrug strategies. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for professionals engaged in the research and development of novel KRAS inhibitors, facilitating a deeper understanding of the critical interplay between pharmacokinetics and pharmacodynamics in achieving clinical success.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 4. benchchem.com [benchchem.com]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Oncogenic Role of KRAS G12D: A Technical Guide for Researchers

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a small GTPase, functions as a critical molecular switch in cellular signaling pathways that govern cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, is one of the most frequent KRAS alterations, particularly prevalent in aggressive malignancies such as pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC). This mutation impairs the intrinsic and GTPase-activating protein (GAP)-mediated GTP hydrolysis, locking KRAS in a constitutively active, GTP-bound state. This persistent activation leads to the unrelenting stimulation of downstream pro-proliferative and survival signaling cascades, driving tumorigenesis and therapeutic resistance. This technical guide provides an in-depth overview of the oncogenic function of the KRAS G12D mutation, including its biochemical properties, impact on downstream signaling, and the experimental methodologies used to investigate its role in cancer.

Biochemical Consequences of the KRAS G12D Mutation

The G12D mutation introduces a bulky and negatively charged aspartic acid residue into the P-loop of the KRAS protein. This structural alteration has profound biochemical consequences, primarily affecting its GTPase activity and interaction with regulatory proteins.

Table 1: Biochemical Properties of KRAS G12D vs. Wild-Type KRAS

| Parameter | Wild-Type KRAS | KRAS G12D | Fold Change/Effect |

| Intrinsic GTP Hydrolysis Rate | Slow | Significantly Reduced | The G12D mutation impairs the intrinsic ability of KRAS to hydrolyze GTP to GDP, contributing to its prolonged active state.[1][2][3] |

| GAP-Mediated GTP Hydrolysis | Accelerated by GAPs | Insensitive to GAP stimulation | The G12D mutation sterically hinders the interaction with GTPase-Activating Proteins (GAPs), preventing the acceleration of GTP hydrolysis.[4] |

| Affinity for GTP | High | Similar to Wild-Type | The G12D mutation does not significantly alter the binding affinity for GTP itself.[5][6] |

| Affinity for RAF Kinase (Effector) | High in GTP-bound state | Weaker than Wild-Type | The G12D mutation can lead to a weaker interaction with some downstream effectors like RAF1-RBD compared to wild-type KRAS.[7] |

Downstream Signaling Pathways Activated by KRAS G12D

The constitutive activation of KRAS G12D leads to the persistent stimulation of multiple downstream signaling pathways, the most prominent being the MAPK/ERK and PI3K/AKT cascades. These pathways play a central role in promoting the hallmarks of cancer.

Prevalence and Clinical Significance of KRAS G12D

The KRAS G12D mutation is frequently observed in several cancer types, with a particularly high incidence in pancreatic cancer. Its presence is often associated with a more aggressive disease course and poorer prognosis.

Table 2: Prevalence of KRAS G12D Mutation in Major Cancer Types

| Cancer Type | Prevalence of KRAS G12D |

| Pancreatic Ductal Adenocarcinoma (PDAC) | ~40% |

| Colorectal Cancer (CRC) | ~34% |

| Non-Small Cell Lung Cancer (NSCLC) | ~4% |

Therapeutic Targeting of KRAS G12D

For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of direct inhibitors and degraders targeting specific KRAS mutants, including G12D.

Table 3: Preclinical Efficacy of Selected KRAS G12D-Targeted Therapeutics

| Therapeutic Agent | Mechanism of Action | Cell Line | IC50 / DC50 | Dmax |